molecular formula C8H5BrFN B1525807 4-Bromo-2-fluoro-3-methylbenzonitrile CAS No. 1114546-30-3

4-Bromo-2-fluoro-3-methylbenzonitrile

Cat. No. B1525807
CAS RN: 1114546-30-3
M. Wt: 214.03 g/mol
InChI Key: PWISOHRBGSJIPW-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-methylbenzonitrile is a chemical compound with the molecular formula C8H5BrFN . It has a molecular weight of 214.04 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 4-Bromo-2-fluoro-3-methylbenzonitrile involves a multi-step reaction . The first step involves the use of N-bromosuccinimide in dichloromethane at 0°C for 45 hours. This is followed by a reaction with sulfuric acid, sodium nitrite, copper (II) sulphate pentahydrate, and sodium hydrogen carbonate in water, acetic acid, and cyclohexane .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-fluoro-3-methylbenzonitrile is 1S/C8H5BrFN/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,1H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

4-Bromo-2-fluoro-3-methylbenzonitrile can undergo various chemical reactions. For instance, it can undergo Suzuki cross-coupling reaction with bis(pinacolato)diboron .


Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-3-methylbenzonitrile is a solid at room temperature . .

Scientific Research Applications

Synthesis Methods

The scientific research around 4-Bromo-2-fluoro-3-methylbenzonitrile primarily focuses on synthesis methods and its application in various fields. For instance, Szumigala et al. (2004) developed a scalable synthesis method for 2-bromo-3-fluorobenzonitrile, highlighting the generality of halodeboronation of aryl boronic acids, which is closely related to the chemical structure of interest (Szumigala, Devine, Gauthier, & Volante, 2004). This method provides a foundation for further investigations into derivatives like 4-Bromo-2-fluoro-3-methylbenzonitrile.

Spectroscopic Investigations

Experimental and theoretical spectroscopic investigations conducted by Shajikumar and Raman (2018) on 4-Bromo-3-methylbenzonitrile, which is closely related, offer insights into electronic structure, vibrational properties, and molecular geometry using Density Functional Theory (DFT) (Shajikumar & R. Raman, 2018). This research is crucial for understanding the physical and chemical properties of similar compounds, including 4-Bromo-2-fluoro-3-methylbenzonitrile.

Herbicide Resistance

Research into related compounds like 3,5-dibromo-4-hydroxybenzonitrile for herbicide resistance in transgenic plants highlights the potential agricultural applications of these chemicals. Stalker, Mcbride, and Malyj (1988) demonstrated how the bxn gene encoding a specific nitrilase can convert bromoxynil to a less harmful metabolite, conferring resistance to transgenic tobacco plants (Stalker, Mcbride, & Malyj, 1988). Such biotechnological approaches could be explored using 4-Bromo-2-fluoro-3-methylbenzonitrile derivatives.

Energetic and Structural Studies

Ribeiro da Silva et al. (2012) conducted an energetic and structural study on fluorobenzonitriles, providing valuable data on the formation enthalpies, vapor pressures, and spectroscopic properties (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012). This research contributes to a better understanding of the thermodynamic and physical characteristics of fluoro-substituted benzonitriles, which is essential for the development of new compounds with specific properties.

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302+H312+H332;H315;H319;H335 . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Future Directions

The compound is a useful building block for the preparation and optimization of the highly selective GLUT1 inhibitor, BAY-876 . It may also be used to synthesize 2,4,6-tris(4-bromo-3-methyl-phenylene)-1,3,5-triazine and 4-fluoro-3-methylbenzonitrile .

properties

IUPAC Name

4-bromo-2-fluoro-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWISOHRBGSJIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501286282
Record name 4-Bromo-2-fluoro-3-methylbenzonitrile
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Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-3-methylbenzonitrile

CAS RN

1114546-30-3
Record name 4-Bromo-2-fluoro-3-methylbenzonitrile
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Record name 4-Bromo-2-fluoro-3-methylbenzonitrile
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Record name 4-Bromo-2-fluoro-3-methylbenzonitrile
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Synthesis routes and methods I

Procedure details

A mixture of dimethyl sulfoxide (400 mL) and potassium nitrite (22.67 g, 266 mmol) was stirred to dissolve potassium nitrite and 4-amino-2-fluoro-3-methylbenzonitrile (10 g, 66.6 mmol) and copper(I) bromide (1.911 g, 13.32 mmol) were added. Aqueous 48% hydrogen bromide (33 mL, 266 mmol), diluted with dimethyl sulfoxide (200 mL), was added dropwise and the reaction stirred for 2 h. After complete conversion of starting material, the reaction mixture was poured into iced-cold water and neutralized to pH 7 with cold concentrated sodium hydroxide. The resulting solid was collected by filtration to give the desired product (11.4 g, 53.3 mmol, 80% yield) as white solid. 1H NMR (400 MHz, CHLOROFORM-d) δ (ppm) 7.47 (d, J=9.37 Hz, 1H), 7.33 (t, 1H), 2.39 (d, J=2.34 Hz, 3H).
Quantity
0 (± 1) mol
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10 g
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1.911 g
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33 mL
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200 mL
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22.67 g
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400 mL
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80%

Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-3-fluoro-4-iodo-2-methylbenzene (2.00 g) in DMF (15 mL) were added zinc cyanide (336 mg) and tetrakis(triphenylphosphine)palladium(0) (367 mg), and the mixture was stirred under an argon atmosphere at 100° C. for 5.5 hr. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give the title compound as a colorless solid (yield: 1.21 g, 89%).
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2 g
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15 mL
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336 mg
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367 mg
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0 (± 1) mol
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Yield
89%

Synthesis routes and methods III

Procedure details

To a solution of DIPA (12.1 g, 0.120 mmol) in 20 mL of dry THF was added 2.5M of n-BuLi (44 mL, 0.11 mmol) dropwise under Ar at −78° C., and then the reaction was allowed to warm to 0° C. After stirring for 1 hour, the solution was added to a solution of 4-bromo-2-fluorobenzonitrile (20 g, 0.1 mmol) in 200 mL of dry THF dropwise at −78° C. under Ar and the mixture was stirred for 3 hours, then MeI (15.6 g, 0.110 mmol) was added at one portion and the mixture was stirred for another 30 minutes. Then the reaction was quenched with aq. NH4Cl and extracted with EtOAc (200 mL×3). The combined organic layers were washed with water, brine, dried and concentrated to brown oil, which was purified by silica gel column to give 4-bromo-2-fluoro-3-methylbenzonitrile.
Quantity
20 g
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200 mL
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15.6 g
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44 mL
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20 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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